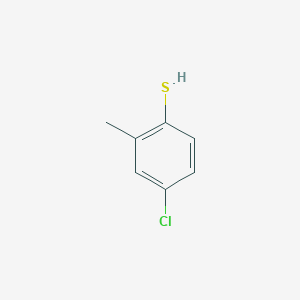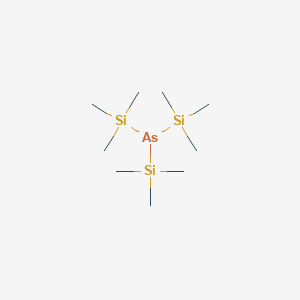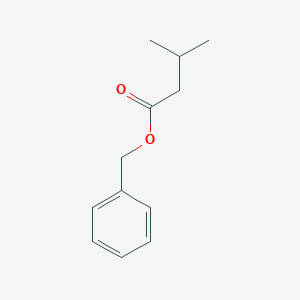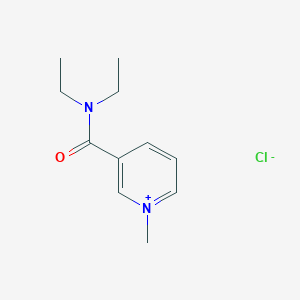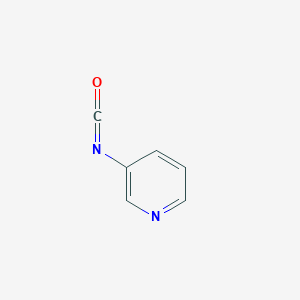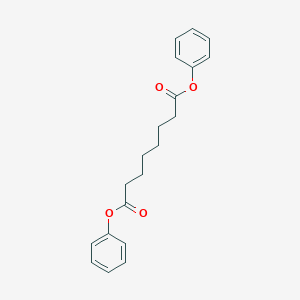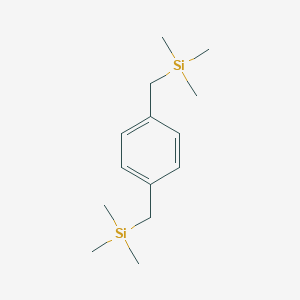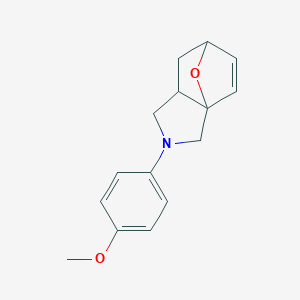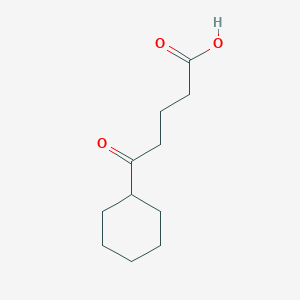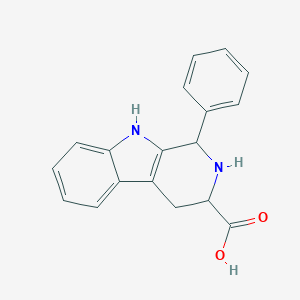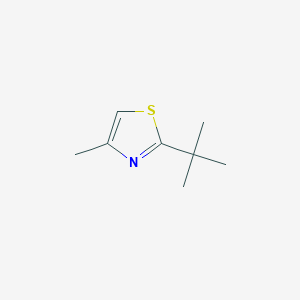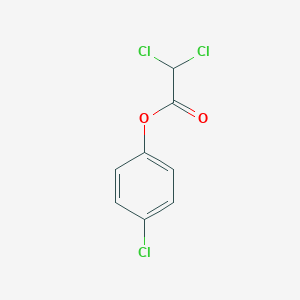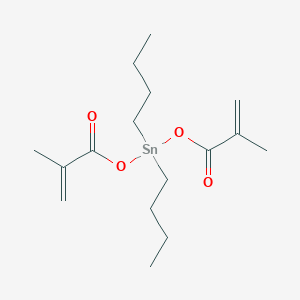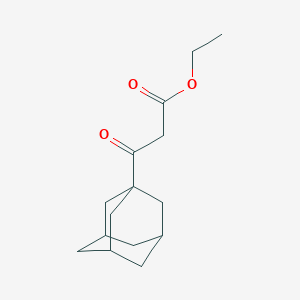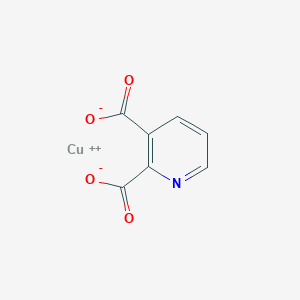
2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1) is a coordination compound that has been extensively studied for its potential applications in various fields of research. This compound is commonly referred to as CuPDC and is synthesized through a simple reaction between copper(II) acetate and 2,3-pyridinedicarboxylic acid.
作用机制
The mechanism of action of CuPDC is not fully understood. However, it is believed that the compound may act by disrupting the function of enzymes that are essential for the growth and survival of microorganisms or cancer cells. In addition, CuPDC may also act by inducing oxidative stress and DNA damage in these cells.
生化和生理效应
CuPDC has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also been shown to exhibit antitumor activity against a variety of cancer cell lines. In addition, CuPDC has been shown to induce apoptosis and cell cycle arrest in cancer cells.
实验室实验的优点和局限性
One of the main advantages of CuPDC is its ease of synthesis. The compound can be synthesized using simple and inexpensive reagents, making it an attractive option for researchers who are working on a tight budget. In addition, CuPDC exhibits good stability and can be stored for long periods of time without significant degradation. However, one of the main limitations of CuPDC is its low solubility in nonpolar solvents, which can make it difficult to work with in certain types of experiments.
未来方向
There are many potential future directions for research on CuPDC. One possible direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another possible direction is the investigation of the compound's potential applications in drug delivery and imaging. In addition, more studies are needed to fully understand the mechanism of action of CuPDC and to identify its potential therapeutic targets.
合成方法
The synthesis of CuPDC is a straightforward process that involves the reaction between copper(II) acetate and 2,3-pyridinedicarboxylic acid in a solvent such as water or ethanol. The reaction takes place at room temperature and can be completed within a few hours. The resulting product is a blue-green crystalline powder that is soluble in water and other polar solvents.
科学研究应用
CuPDC has been studied for its potential applications in various fields of research, including catalysis, electrochemistry, and materials science. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, CuPDC has been investigated for its antimicrobial properties and its potential use as an antitumor agent.
属性
CAS 编号 |
18970-62-2 |
|---|---|
产品名称 |
2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1) |
分子式 |
C7H3CuNO4 |
分子量 |
228.65 g/mol |
IUPAC 名称 |
copper;pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.Cu/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI 键 |
AFQKCNCLMQXSQB-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
规范 SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
其他 CAS 编号 |
18970-62-2 |
相关CAS编号 |
89-00-9 (Parent) |
同义词 |
2,3-Pyridinedicarboxylic acid copper(II) salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



